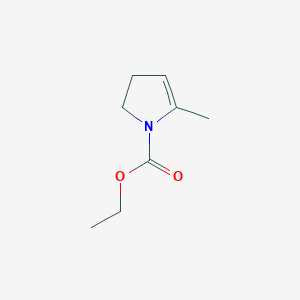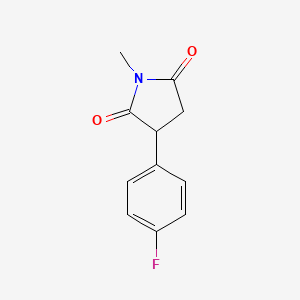![molecular formula C17H9BrN4O3S B12872014 2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606958-19-4](/img/structure/B12872014.png)
2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is part of the thiazolo[3,2-b][1,2,4]triazole family, which is known for its diverse biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach . The reaction conditions are mild, and the yields are generally excellent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as using water as a solvent and sustainable irradiation, are likely to be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols can be used in the presence of base catalysts.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl and thiazolo[3,2-b][1,2,4]triazole moieties can interact with various biological macromolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: Known for its aggregation-induced emission properties.
N-(4-Bromophenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide: Another compound with a similar structural motif.
Uniqueness
2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combination of a bromophenyl group, a nitrobenzylidene moiety, and a thiazolo[3,2-b][1,2,4]triazole ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
606958-19-4 |
|---|---|
Formule moléculaire |
C17H9BrN4O3S |
Poids moléculaire |
429.2 g/mol |
Nom IUPAC |
(5E)-2-(4-bromophenyl)-5-[(2-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9BrN4O3S/c18-12-7-5-10(6-8-12)15-19-17-21(20-15)16(23)14(26-17)9-11-3-1-2-4-13(11)22(24)25/h1-9H/b14-9+ |
Clé InChI |
VTXHWSDATZPUJZ-NTEUORMPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde](/img/structure/B12871970.png)


![1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione](/img/structure/B12871997.png)
![4-Cyanobenzo[d]oxazole-2-acrylic acid](/img/structure/B12871999.png)
![4-{2-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12872005.png)



![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)

